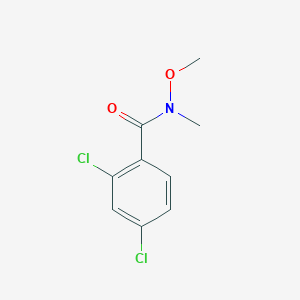

2,4-Dichloro-N-methoxy-N-methylbenzamide

Vue d'ensemble

Description

2,4-Dichloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.07900 . It is also known by other synonyms such as Benzamide, 2,4-dichloro-N-methoxy-N-methyl .

Synthesis Analysis

The synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide involves the use of precursors like N,O-Dimethylhydroxylamine (CAS#:6638-79-5) and 2,4-Dichlorobenzoic acid (CAS#:89-75-8) . The synthesis process has been mentioned in various literature including a patent by Schering Corporation .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-N-methoxy-N-methylbenzamide consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 233.00100 .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-N-methoxy-N-methylbenzamide are not mentioned in the search results, it’s known that benzamides can be synthesized through direct condensation of carboxylic acids and amines .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2,4-Dichloro-N-methoxy-N-methylbenzamide is a compound of interest due to its role as an intermediate in the synthesis of more complex molecules. For instance, studies on related compounds such as 2,4-dichloro-5-methoxy-pyrimidine have demonstrated its utility in synthesizing pyrimidine derivatives by employing methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, achieving a total yield of about 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).

Thermal Stability Analysis

The thermal stability of compounds structurally similar to 2,4-Dichloro-N-methoxy-N-methylbenzamide, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has been studied using dynamic DSC curves to obtain thermodynamic data like activation energy and initial decomposition temperature. These findings are crucial for predicting the safety and handling requirements of these compounds in industrial and research settings (Yunbo Cong & Chunsheng Cheng, 2021).

Environmental Impact and Degradation

Research on the electrochemical reduction of compounds structurally related to 2,4-Dichloro-N-methoxy-N-methylbenzamide, like methyl triclosan, in environmental contexts shows interest in understanding their degradation pathways and environmental impact. These studies contribute to the broader understanding of how such compounds, considered environmental pollutants, can be decomposed or transformed in nature or through engineered processes (Angela A. Peverly et al., 2014).

Molecular Structure and Interaction Analysis

The molecular structure and intermolecular interactions of benzamide derivatives have been extensively studied through methods like X-ray diffraction and DFT calculations. Such research offers insights into the conformational dynamics and potential reactivity or binding capabilities of 2,4-Dichloro-N-methoxy-N-methylbenzamide analogs, which can inform their application in drug design, material science, and more (Sedat Karabulut et al., 2014).

Propriétés

IUPAC Name |

2,4-dichloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAUNJBXBZNYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474339 | |

| Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-N-methoxy-N-methylbenzamide | |

CAS RN |

646528-36-1 | |

| Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

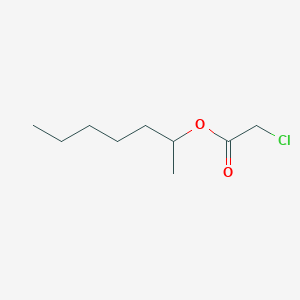

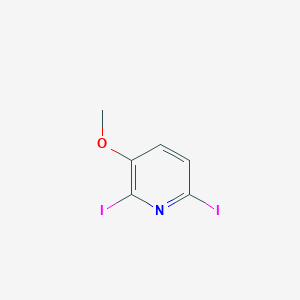

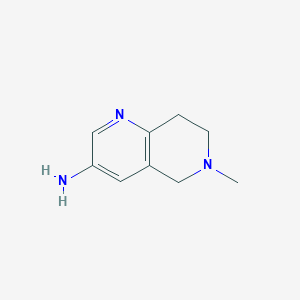

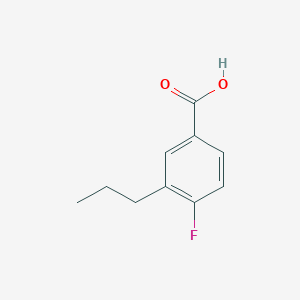

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)

![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)